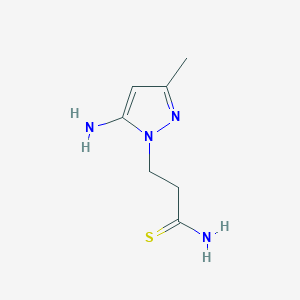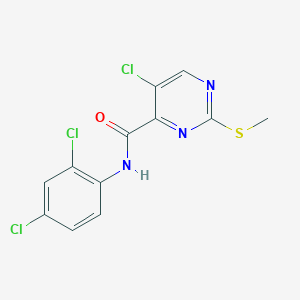
5-chloro-N-(2,4-dichlorophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Pyrimidinecarboxamide, 5-chloro-N-(2,4-dichlorophenyl)-2-(methylthio)- is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyrimidinecarboxamide, 5-chloro-N-(2,4-dichlorophenyl)-2-(methylthio)- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dichloroaniline and 5-chloropyrimidine-2-carboxylic acid.
Formation of Intermediate: The starting materials undergo a series of reactions, including chlorination and methylation, to form an intermediate compound.
Final Product Formation: The intermediate is then reacted with a thiol reagent under specific conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the reactions efficiently.
Optimized Reaction Conditions: Employing optimized reaction conditions, such as temperature, pressure, and catalysts, to maximize yield and purity.
Purification Processes: Implementing purification processes like crystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-Pyrimidinecarboxamide, 5-chloro-N-(2,4-dichlorophenyl)-2-(methylthio)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Ammonia or amines for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
4-Pyrimidinecarboxamide, 5-chloro-N-(2,4-dichlorophenyl)-2-(methylthio)- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-Pyrimidinecarboxamide, 5-chloro-N-(2,4-dichlorophenyl)-2-(methylthio)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-Pyrimidinecarboxamide, 5-chloro-N-(2,4-dichlorophenyl)-: A similar compound with a different substituent.
4-Pyrimidinecarboxamide, 5-chloro-N-(2,4-dichlorophenyl)-2-(ethylthio)-: A compound with an ethylthio group instead of a methylthio group.
Uniqueness
4-Pyrimidinecarboxamide, 5-chloro-N-(2,4-dichlorophenyl)-2-(methylthio)- is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the methylthio group, in particular, may confer distinct properties compared to similar compounds.
Properties
CAS No. |
299418-09-0 |
|---|---|
Molecular Formula |
C12H8Cl3N3OS |
Molecular Weight |
348.6 g/mol |
IUPAC Name |
5-chloro-N-(2,4-dichlorophenyl)-2-methylsulfanylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C12H8Cl3N3OS/c1-20-12-16-5-8(15)10(18-12)11(19)17-9-3-2-6(13)4-7(9)14/h2-5H,1H3,(H,17,19) |
InChI Key |
IVYUUJUTIOIUHU-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=C(C(=N1)C(=O)NC2=C(C=C(C=C2)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}naphthalene-1-carboxamide](/img/structure/B12215457.png)
![4-[2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione](/img/structure/B12215463.png)
![(2Z)-7-{[bis(2-methylpropyl)amino]methyl}-2-(3-bromobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B12215465.png)
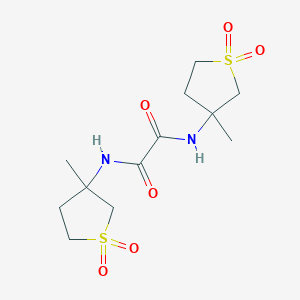
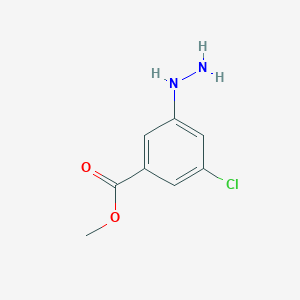
![1-(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B12215475.png)
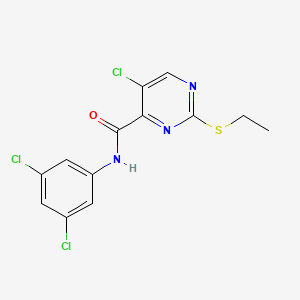
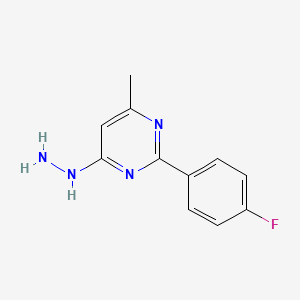
![(5E)-3-(3-oxo-3-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}propyl)-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12215492.png)
![5-[5-(4-ethylphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B12215495.png)
![2-[(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12215501.png)
![N-{[5-(3,4-dichlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methylpropanamide](/img/structure/B12215503.png)
![5-[3-(furan-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B12215508.png)
